2-メチルブタンチオ酸S-メチルエステル

概要

説明

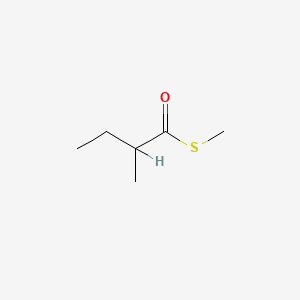

S-Methyl 2-methylbutanethioate: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is known for its unique and strong odor, reminiscent of fresh passion fruit . This compound is used in various applications, particularly in the flavor and fragrance industries.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₆H₁₂OS

- Molecular Weight : Approximately 118.197 g/mol

- Functional Group : Thioester

The thioester group in S-Methyl 2-methylbutanethioate enables it to participate in various biochemical reactions, including hydrolysis, which can release thiols and carboxylic acids that may interact with cellular components.

Organic Synthesis

S-Methyl 2-methylbutanethioate serves as a reagent in organic synthesis. Its thioester functionality allows it to participate in reactions such as:

- Nucleophilic substitutions : Can be utilized to introduce sulfur-containing groups into organic molecules.

- Formation of thiols : Upon hydrolysis, it can yield thiols that are important in various biochemical pathways.

Flavoring Agent

Due to its fruity odor, S-Methyl 2-methylbutanethioate is used as a flavoring agent in the food industry. Its sensory attributes have been studied extensively, revealing its contribution to the flavor profiles of various fruits and food products.

Research indicates that S-Methyl 2-methylbutanethioate exhibits several biological activities:

- Antioxidant Properties : The compound may reduce oxidative stress by chelating metal ions, which has implications for health and nutrition.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in food preservation.

- Role in Microbial Metabolism : Studies have shown that it influences sulfur metabolism in microorganisms like Clostridioides difficile, impacting their metabolic pathways and potentially offering therapeutic applications.

Research Findings and Case Studies

Several studies have investigated the applications and biological activities of S-Methyl 2-methylbutanethioate:

- Volatile Profiles Study : Research on volatile compounds in fruits identified S-Methyl 2-methylbutanethioate as significant for flavor chemistry, indicating its relevance in food science .

- Thiol Metabolism Study : A study on Clostridioides difficile demonstrated that this compound affects metabolic pathways related to sulfur metabolism, highlighting its importance in microbial physiology .

- Toxicological Assessment : Toxicological studies indicate no evidence of mutagenicity or genotoxicity at high doses, suggesting a favorable safety profile when used within regulated limits .

作用機序

Target of Action

S-Methyl 2-methylbutanethioate is primarily used in the flavor and fragrance industry . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell. The compound interacts with these receptors to produce a unique, strong, fresh odor reminiscent of passion fruit .

Mode of Action

The mode of action of S-Methyl 2-methylbutanethioate involves binding to specific olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of a specific smell. In this case, the smell is described as a beautiful, fresh, highly-taste, unique, strong flavor and fragrance which reminded (of) a strong, fresh passion fruit .

Result of Action

The primary result of the action of S-Methyl 2-methylbutanethioate is the perception of a unique, strong, fresh odor reminiscent of passion fruit . This makes it valuable in the flavor and fragrance industry, where it can be used to impart a specific scent to a wide variety of products.

生化学分析

Biochemical Properties

S-Methyl 2-methylbutanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions involves the oxidation of S-Methyl 2-methylbutanethioate, leading to the formation of metabolites that can be further processed by the body .

Cellular Effects

S-Methyl 2-methylbutanethioate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

The mechanism of action of S-Methyl 2-methylbutanethioate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, S-Methyl 2-methylbutanethioate can bind to cytochrome P450 enzymes, altering their activity and subsequently affecting the metabolic pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Methyl 2-methylbutanethioate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that S-Methyl 2-methylbutanethioate remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of S-Methyl 2-methylbutanethioate vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing detoxification processes. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

S-Methyl 2-methylbutanethioate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, S-Methyl 2-methylbutanethioate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect its accumulation and distribution, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of S-Methyl 2-methylbutanethioate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-methylbutanethioate typically involves the esterification of 2-methylbutanoic acid with methanethiol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of S-Methyl 2-methylbutanethioate follows similar principles but is optimized for higher yields and purity. The process involves continuous distillation and purification steps to isolate the desired ester from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions: S-Methyl 2-methylbutanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

類似化合物との比較

Methyl 2-methylbutanoate: Similar in structure but lacks the sulfur atom, resulting in a different odor profile.

Ethyl 2-methylbutanoate: Another ester with a similar backbone but different alkyl group, leading to variations in scent and reactivity.

Uniqueness: S-Methyl 2-methylbutanethioate stands out due to its sulfur-containing structure, which imparts a unique and strong odor. This makes it particularly valuable in the flavor and fragrance industry, where distinct and potent scents are highly sought after .

生物活性

S-Methyl 2-methylbutanethioate is a sulfur-containing compound that plays a significant role in the aroma profiles of various fruits, particularly melons and tropical fruits. This article aims to explore its biological activity, focusing on its biosynthesis, flavor contributions, and potential health implications.

- Chemical Formula: CHOS

- Molecular Weight: 132.224 g/mol

- CAS Registry Number: 42075-45-6

Biosynthesis and Metabolism

S-Methyl 2-methylbutanethioate is derived from the catabolism of l-methionine, an essential amino acid. The metabolic pathways involved in its synthesis include:

- L-Methionine Aminotransferase Activity: This pathway preserves the main carbon skeleton of l-methionine.

- L-Methionine-γ-Lyase Activity: This route releases methanethiol, which serves as a precursor for various thiol-derived aroma volatiles, including S-methyl 2-methylbutanethioate .

The enzymatic activities associated with these pathways are crucial for the production of sulfur-containing volatiles that contribute to the characteristic aromas of fruits such as melons .

Biological Activity and Flavor Profile

S-Methyl 2-methylbutanethioate has been identified as an odour-active compound in ripe Charentais melons and other tropical fruits. Its presence significantly enhances the sensory qualities of these fruits, making them more appealing to consumers .

Flavor Dilution Factors

Research indicates that S-methyl thiobutyrate and similar compounds have high flavor dilution factors, suggesting their potent contribution to the overall flavor profile of fruits . The following table summarizes some key findings related to S-Methyl 2-methylbutanethioate's flavor activity:

| Compound | Flavor Dilution Factor | Source |

|---|---|---|

| S-Methyl 2-methylbutanethioate | High | Charentais melon |

| S-Methyl thiobutyrate | Highest | Various tropical fruits |

Study on Melon Volatiles

A study conducted by Gonda et al. (2013) examined the volatile compounds in melon fruit, highlighting the role of sulfur-containing compounds like S-Methyl 2-methylbutanethioate in flavor development. The researchers found that different melon cultivars exhibited varying concentrations of this compound, influencing their aroma profiles significantly .

Tropical Fruits Analysis

Another study focused on volatile sulfur compounds in durian, which also highlighted the importance of S-Methyl 2-methylbutanethioate among other volatiles. The research noted that specific extraction methods could affect the concentration and profile of these compounds, indicating their complexity and variability depending on fruit maturity and processing methods .

Health Implications

While S-Methyl 2-methylbutanethioate is primarily recognized for its flavor-enhancing properties, its biological activity warrants further investigation regarding potential health effects. Some sulfur-containing compounds have been studied for their antioxidant properties and potential roles in health promotion; however, specific research on S-Methyl 2-methylbutanethioate remains limited.

特性

IUPAC Name |

S-methyl 2-methylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMIOPHEADLKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866076 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats and alcohols | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028-1.035 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

42075-45-6 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42075-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl 2-methylbutanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL 2-METHYLBUTANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。